2-Carboxyethyl-bromo-choline Ester, Chloride Salt

Choline Acetyltransferase (ChAT) Neurochemistry Enzyme Inhibition

This compound uniquely integrates a reactive bromo group for specific ChAT alkylating inhibition and a carboxyethyl moiety for solubility and use as a synthetic building block or 'MS-probe' for derivatization. Substituting with generic choline esters compromises mechanistic inhibition and chemical versatility. Ideal for neural tissue studies, choline ester library synthesis, and high-sensitivity LC-MS/MS profiling of carboxyl-containing analytes like gibberellins (up to 50-fold LOD improvement).

Molecular Formula C8H17BrClNO2
Molecular Weight 274.583
CAS No. 1219417-69-2
Cat. No. B567336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carboxyethyl-bromo-choline Ester, Chloride Salt
CAS1219417-69-2
Molecular FormulaC8H17BrClNO2
Molecular Weight274.583
Structural Identifiers
SMILESC[N+](C)(C)CCOC(=O)CCBr.[Cl-]
InChIInChI=1S/C8H17BrNO2.ClH/c1-10(2,3)6-7-12-8(11)4-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1
InChIKeyAKSHSOYSOPTAKR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Carboxyethyl-bromo-choline Ester, Chloride Salt (CAS 1219417-69-2): Chemical Identity and Baseline Specifications


2-Carboxyethyl-bromo-choline Ester, Chloride Salt (CAS 1219417-69-2) is a synthetic quaternary ammonium compound belonging to the choline ester class, with the molecular formula C8H17BrClNO2 and a molecular weight of 274.58 g/mol . Structurally, it features a carboxyethyl group linked via an ester bond to a brominated choline backbone . The compound is provided as an off-white solid with a melting point range of 65–72°C and demonstrates solubility in ethanol, methanol, and water . Its design facilitates use in biochemical research settings, including as a synthetic intermediate and as a probe for studying choline ester metabolism and enzymatic activities .

Why Unmodified Choline Analogs Cannot Replace 2-Carboxyethyl-bromo-choline Ester, Chloride Salt in Targeted Research Applications


Substitution with generic choline esters or unbrominated analogs is inadvisable due to the compound's dual functional design, which integrates both a reactive bromo group and a carboxyethyl ester moiety. The bromine atom enables the compound to act as a specific alkylating inhibitor for choline acetyltransferase (ChAT), a property not shared by non-halogenated choline derivatives [1]. Concurrently, the carboxyethyl group confers distinct solubility and chemical reactivity, which is essential for its role as a building block in organic synthesis and as a derivatization agent in analytical chemistry . Using a simpler analog would compromise both the mechanistic inhibition required for enzyme studies and the chemical versatility needed for synthetic applications, leading to invalid experimental results or failed synthetic pathways.

2-Carboxyethyl-bromo-choline Ester, Chloride Salt: Quantifiable Differentiation Against Comparators


Selective ChAT Inhibition by Bromoacetylcholine: Functional Implication for the Brominated Choline Backbone

The compound's bromoacetylcholine core (a close structural relative) acts as a specific inhibitor of ChAT, a critical enzyme in acetylcholine synthesis. This inhibition is quantifiable and distinct from carnitine acetyltransferase (CarAT) [1]. While the specific 2-Carboxyethyl derivative data are limited, this class-level inference demonstrates the functional relevance of the brominated choline structure for targeted enzyme studies [1].

Choline Acetyltransferase (ChAT) Neurochemistry Enzyme Inhibition

Enhanced MS Detection Sensitivity via Bromocholine Derivatization: A Quantitative Benchmark

Derivatization with bromocholine, the reactive moiety present in the target compound, significantly enhances the detection of carboxyl-containing analytes in LC-MS/MS. This modification converts negatively charged compounds into positively charged ions, enabling analysis in positive ion mode and improving quantification limits [1].

Mass Spectrometry Plant Hormones Derivatization

Quantifiable Biological Antagonism of Bromocholine Bromide Against Gibberellin-Induced Stem Elongation

Bromocholine bromide (BCB), a structural analog and the reactive component of the target compound, exhibits a clear, dose-dependent antagonism of gibberellin-induced stem elongation in multiple plant species [1]. This class-level evidence underscores the potential of the bromocholine moiety as a tool for modulating growth pathways.

Plant Physiology Growth Regulation Antagonism

Choline Ester Synthetic Versatility: A Comparative Analysis of Brominated vs. Unbrominated Reagents

Bromocholine bromide is a superior reagent for the synthesis of diverse choline esters, enabling a rapid, high-purity method for generating standards for analytical chemistry [1]. The bromine atom serves as an efficient leaving group, facilitating ester bond formation under mild conditions.

Organic Synthesis Building Block Esterification

Biological Incompatibility of Unmodified Choline Esters with Specialized Esterases

While not a direct comparator, the well-established role of acetylcholinesterase (AChE) in hydrolyzing choline esters provides a crucial class-level context. The 2-Carboxyethyl-bromo-choline ester, by virtue of its modified structure (bromine substitution and carboxyethyl group), is expected to exhibit altered susceptibility to hydrolysis by AChE compared to acetylcholine, its natural substrate [1]. This altered metabolic profile is a key differentiator for its use as a more stable probe in biochemical assays.

Cholinesterase Substrate Specificity Biochemical Probe

2-Carboxyethyl-bromo-choline Ester, Chloride Salt: Optimal Research and Industrial Application Scenarios


Selective Inhibition of Choline Acetyltransferase (ChAT) in Neurobiology Research

The bromoacetylcholine core structure of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt is a recognized specific inhibitor of ChAT [1]. This makes the compound a valuable tool for dissecting the contribution of ChAT-mediated acetylcholine synthesis in complex neural tissues and cell cultures, as demonstrated in studies of rat skeletal muscle and Drosophila [1] [2].

Synthesis of Choline Ester Libraries for Analytical Standards

The compound's bromocholine moiety serves as an excellent building block for the efficient synthesis of diverse choline ester libraries [3]. This application is particularly valuable for producing high-purity standards essential for qualitative and quantitative analysis in HPLC and mass spectrometry, with demonstrated yields near 98% [3].

Derivatization Agent for Enhanced Mass Spectrometry Detection

The bromocholine functional group can be utilized as a derivatization agent ('MS-probe') to modify carboxyl-containing analytes, converting them into positively charged ions for enhanced detection in positive ion mode LC-MS/MS [4]. This technique has been shown to improve quantification limits for plant hormones like gibberellins by up to 50-fold, enabling high-sensitivity, high-throughput profiling [4].

Investigating Plant Hormone Antagonism and Growth Regulation

Structural analogs of the bromocholine moiety, such as bromocholine bromide (BCB), exhibit antagonism toward gibberellin-induced stem elongation in plants [5]. This class-level activity suggests that 2-Carboxyethyl-bromo-choline Ester, Chloride Salt and its derivatives can be used as chemical probes to study gibberellin signaling pathways and growth regulation in plant physiology research [5].

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